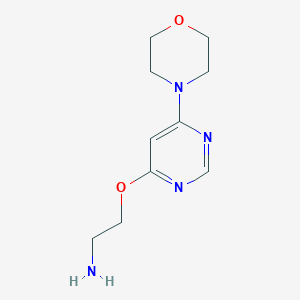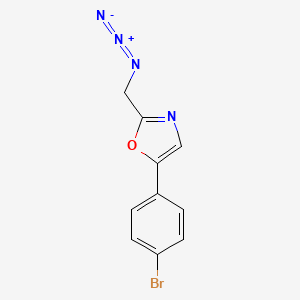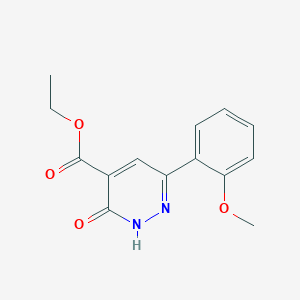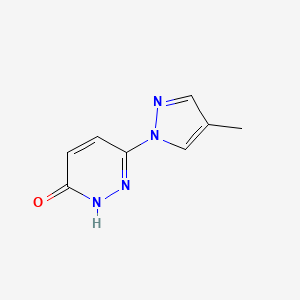
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol, also known as 2-EMDP, is an organic compound that belongs to the class of pyrrolidinols. It is a colorless, water-soluble liquid that has a wide range of applications in the field of chemistry. 2-EMDP is used as a starting material for the synthesis of other compounds, as a reagent for the preparation of various compounds, and as a solvent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Applications De Recherche Scientifique
Catalytic Applications in Ethylene Oligomerization
One of the primary research applications of compounds related to 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol involves catalytic processes, such as ethylene oligomerization. In a study by Nyamato et al. (2016), nickel(II) complexes chelated by (amino)pyridine ligands, which bear structural similarities to the compound , were synthesized and evaluated for their ability to catalyze the oligomerization of ethylene. These complexes demonstrated the capability to produce ethylene dimers, trimers, and tetramers, showcasing the potential utility of related compounds in polymer science and industrial catalysis processes (Nyamato, Ojwach, & Akerman, 2016).
Inhibition of Human Immunodeficiency Virus Type 1 Attachment
Another significant area of research involving similar compounds is in the development of inhibitors for human immunodeficiency virus type 1 (HIV-1) attachment. Wang et al. (2009) explored azaindole derivatives, which progressed from indole-based compounds to more refined structures, leading to the discovery of potent inhibitors like BMS-488043. These compounds showed considerable promise in clinical studies for reducing viremia in HIV-1-infected subjects, indicating the potential of structurally related compounds in antiviral therapy (Wang et al., 2009).
DNA Binding and Nuclease Activity
Compounds with a similar backbone to this compound have been studied for their DNA binding capabilities and nuclease activity. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands and evaluated their ability to bind DNA and exhibit nuclease activity. These studies are crucial for understanding the interactions between small molecules and biological macromolecules, which has implications for the development of therapeutic agents and the study of genetic regulation (Kumar et al., 2012).
Surface Activity and Cytotoxicity
Research on compounds structurally related to this compound also extends to the study of their surface activity and cytotoxic effects. Bhadani and Singh (2009) synthesized new pyridinium gemini amphiphiles and assessed their surface properties, cytotoxicity, and DNA binding capabilities. Such studies contribute to the broader understanding of how structural variations in molecules can influence their biological and physicochemical properties, which is valuable for the design of novel therapeutic agents and materials (Bhadani & Singh, 2009).
Propriétés
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-14-8-10-7-12(5-6-13)9-11(10,2)3/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOCWNILIMTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480910.png)
![6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480911.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480912.png)
![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)
![1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480917.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480919.png)




![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)



